molecular formula C10H15NOS B8348326 2-(2-Morpholinoethyl)thiophene

2-(2-Morpholinoethyl)thiophene

Cat. No.: B8348326
M. Wt: 197.30 g/mol
InChI Key: AKFLWKJKELJEPB-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)thiophene is a chemical compound of significant interest in medicinal and materials chemistry, featuring a thiophene ring linked to a morpholine moiety through an ethyl chain. This structure combines two privileged pharmacophores, making it a valuable building block for constructing more complex molecules with diverse research applications. In pharmaceutical research, derivatives of morpholine and thiophene are extensively investigated for their biological activity. Specifically, hybrid compounds incorporating these motifs have been designed and synthesized as potent inhibitors of the urease enzyme, a key virulence factor in pathogenic bacteria like Helicobacter pylori . Such inhibitors are promising therapeutic candidates for treating gastritis, stomach cancer, and peptic ulcers . The mechanism of action for these inhibitors often involves uncompetitive inhibition, where the compound binds to the enzyme-substrate complex, with demonstrated IC50 values in the low micromolar range . Beyond medicinal chemistry, thiophene-based structures are fundamental in material science. They are crucial components in developing organic semiconductors, conductive polymers, and advanced materials for optoelectronic devices such as organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chemical sensors . The morpholinoethyl-thiophene scaffold serves as a versatile precursor in various synthetic transformations, including the preparation of thiosemicarbazone derivatives via condensation reactions with aldehydes or ketones . Researchers value this compound for its potential to fine-tune the electronic properties and pharmacokinetic profiles of target molecules. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

4-(2-thiophen-2-ylethyl)morpholine

InChI

InChI=1S/C10H15NOS/c1-2-10(13-9-1)3-4-11-5-7-12-8-6-11/h1-2,9H,3-8H2

InChI Key

AKFLWKJKELJEPB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies for 2 2 Morpholinoethyl Thiophene and Its Derivatives

General Approaches to the Synthesis of Thiophene-Containing Scaffolds

The construction of the thiophene (B33073) ring is a well-established area of heterocyclic chemistry, with several named reactions and catalytic systems developed for this purpose.

Gewald Condensation and Related Reactions for Aminothiophene Formation

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as a tertiary amine (e.g., triethylamine or diethylamine) impactfactor.org. The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then undergoes sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene product mdpi.com.

The general applicability of the Gewald reaction allows for the synthesis of a wide array of substituted thiophenes by varying the starting carbonyl compound and the active methylene (B1212753) nitrile impactfactor.orgijprajournal.com. This method is particularly valuable for creating thiophenes with an amino group at the 2-position, which can serve as a handle for further functionalization.

ReactantsConditionsProductReference(s)
Ketone/Aldehyde, α-Cyanoester, Elemental SulfurBase (e.g., triethylamine, diethylamine)Polysubstituted 2-Aminothiophene impactfactor.orgijprajournal.com
Acetylacetone, Ethyl Cyanoacetate, SulfurDiethylamineEthyl 2-amino-5-acetyl-4-methylthiophene-3-carboxylate impactfactor.org

Metal-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of pre-formed thiophene rings, allowing for the introduction of a wide range of substituents with high chemo- and regioselectivity. Palladium and nickel catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between a halothiophene (or thiophene triflate) and a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and tolerance of a broad range of functional groups.

The Kumada coupling provides another effective route for C-C bond formation, involving the reaction of a thienyl Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for the alkylation of thiophenes nih.gov.

Other notable metal-catalyzed reactions for thiophene derivatization include the Stille coupling (using organotin reagents) and direct C-H arylation, which allows for the coupling of thiophenes with aryl halides without the need for pre-functionalization of the thiophene ring researchgate.net.

Coupling ReactionThiophene SubstrateCoupling PartnerCatalyst SystemProductReference(s)
Suzuki-MiyauraHalothiopheneBoronic acid/esterPalladium catalyst, BaseSubstituted thiophene nih.gov
KumadaThienyl Grignard reagentOrganic halideNickel or Palladium catalystAlkylated/Arylated thiophene nih.gov
Direct C-H ArylationThiopheneAryl bromidePalladium catalyst2-Arylthiophene researchgate.net

Sulfurization and Cyclization Methods for Thiophene Ring Formation

Besides the Gewald reaction, several other methods exist for the de novo synthesis of the thiophene ring through sulfurization and cyclization pathways.

The Paal-Knorr thiophene synthesis is a classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent mdpi.commanavchem.com. The reaction proceeds by thionation of the carbonyl groups followed by cyclization and dehydration to form the thiophene ring.

Another approach involves the reaction of hydrocarbons with a sulfur source at high temperatures. For instance, the industrial synthesis of thiophene can be achieved by passing a mixture of n-butane and sulfur over a metal oxide catalyst at elevated temperatures manavchem.com. Similarly, acetylene can react with hydrogen sulfide at high temperatures in the presence of alumina to produce thiophene mdpi.com.

More recent methods include the transition-metal-free reaction of buta-1-enes with potassium sulfide, which proceeds via the cleavage of multiple C-H bonds researchgate.net. Additionally, the cyclization of functionalized alkynes bearing a sulfur-containing nucleophile, often catalyzed by metals like palladium, provides another route to substituted thiophenes mdpi.com.

MethodStarting MaterialsReagents/ConditionsProductReference(s)
Paal-Knorr Synthesis1,4-Dicarbonyl compoundP₄S₁₀ or Lawesson's reagentSubstituted thiophene mdpi.commanavchem.com
High-Temperature Synthesisn-Butane, SulfurMetal oxide catalyst, high temp.Thiophene manavchem.com
From AlkynesFunctionalized alkyne with sulfur nucleophileMetal catalyst (e.g., Palladium)Substituted thiophene mdpi.com

Introduction of the 2-Morpholinoethyl Moiety

Once the thiophene scaffold is in place, the 2-morpholinoethyl side chain can be introduced through various synthetic strategies, typically involving the formation of a carbon-nitrogen bond.

Amine Coupling Reactions and Amidation Strategies

One common approach to introduce the morpholinoethyl group is through the formation of an amide bond followed by reduction. This pathway often starts with 2-thiopheneacetic acid, which can be coupled with morpholine (B109124) using standard peptide coupling reagents.

The synthesis of 2-thiopheneacetic acid itself can be achieved through various routes. Once obtained, it can be activated, for example, by conversion to the corresponding acyl chloride, and then reacted with morpholine to form the amide, 4-(2-(thiophen-2-yl)acetyl)morpholine. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired 2-(2-morpholinoethyl)thiophene.

Alternatively, direct coupling of 2-thiopheneacetic acid and morpholine can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) nih.gov.

Starting MaterialReagentsIntermediateFinal ProductReference(s)
2-Thiopheneacetic acid1. SOCl₂ or (COCl)₂ 2. Morpholine4-(2-(Thiophen-2-yl)acetyl)morpholineThis compound (after reduction) researchgate.net
2-Thiopheneacetic acidMorpholine, DCC or EDC4-(2-(Thiophen-2-yl)acetyl)morpholineThis compound (after reduction) nih.gov

Alkylation and Acylation Routes for Side Chain Attachment

Direct alkylation of morpholine with a suitable thiophene-containing electrophile is a straightforward method for introducing the 2-morpholinoethyl moiety. This typically involves a two-step process starting from 2-thiophene ethanol.

2-Thiophene ethanol can be synthesized through several methods, including the Grignard reaction of 2-bromothiophene with ethylene oxide or via a Heck coupling reaction of 2-bromothiophene followed by reduction google.compatsnap.comgoogle.com. The resulting alcohol can then be converted into a good leaving group, for example, by reaction with thionyl chloride (SOCl₂) or a sulfonyl chloride (e.g., tosyl chloride) to form 2-(2-chloroethyl)thiophene or 2-(2-tosyloxyethyl)thiophene, respectively. Subsequent nucleophilic substitution with morpholine affords this compound. A study has investigated the nucleophilic substitution reaction of 2-bromo-5-nitrothiophene with morpholine, demonstrating the feasibility of this type of transformation on the thiophene ring researchgate.net.

Another strategy involves the acylation of thiophene, for instance, through a Friedel-Crafts acylation with chloroacetyl chloride to yield 2-chloro-1-(thiophen-2-yl)ethan-1-one. This can then undergo nucleophilic substitution with morpholine, followed by reduction of the ketone to furnish the target compound.

Reductive amination offers a more direct route, where 2-thiopheneacetaldehyde is reacted with morpholine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the desired amine in a single step nih.govnih.gov.

Starting MaterialKey IntermediateReagents for Final StepFinal ProductReference(s)
2-Thiophene ethanol2-(2-Chloroethyl)thiophene or 2-(2-Tosyloxyethyl)thiopheneMorpholineThis compound researchgate.net
Thiophene2-Chloro-1-(thiophen-2-yl)ethan-1-one1. Morpholine 2. Reducing agentThis compound nih.gov
2-Thiopheneacetaldehyde-Morpholine, NaBH₄ or NaBH(OAc)₃This compound nih.govnih.gov

Synthesis of Hybrid and Fused Heterocyclic Systems Incorporating this compound Structures

The integration of the this compound moiety into larger, more complex heterocyclic systems is a key area of research for creating novel compounds. Synthetic strategies are often designed to combine the structural features of morpholine and thiophene with other pharmacologically relevant scaffolds.

Morpholine-Thiophene Hybrid Thiosemicarbazone Synthesis

A series of morpholine-thiophene hybrid thiosemicarbazone derivatives have been designed and synthesized. The synthetic process involves the condensation reaction of thiosemicarbazide (B42300) with appropriate aldehydes or ketones to form the thiosemicarbazone core. Specifically, these hybrids (designated 5a-i in one study) were synthesized to explore their potential as urease inhibitors for treating ureolytic bacterial infections.

The synthesis tolerates a range of substituents on the thiophene ring, including those that are electron-rich, electron-deficient, and inductively electron-withdrawing. Characterization of the resulting compounds was performed using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry. In the FTIR spectra, characteristic N-H stretching bands appeared at 3345–3312 cm⁻¹, C=N bands around 1530–1506 cm⁻¹, and C=S stretching vibrations at 1142–1102 cm⁻¹. The ¹H NMR spectra showed a distinctive downfield singlet peak for the =N-NH proton between 10.45 and 11.57 ppm, and the C-NH proton appeared as a triplet around 8.15 ppm due to coupling with adjacent methylene protons.

The synthesized compounds were evaluated for their in vitro urease inhibitory activity and showed significantly greater potency than the standard inhibitor, thiourea (B124793). The lead compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), exhibited an IC₅₀ value of 3.80 ± 1.9 µM and demonstrated an uncompetitive mode of inhibition.

Table 1: Urease Inhibitory Activity of Morpholine-Thiophene Hybrid Thiosemicarbazones

Compound R IC₅₀ (µM) ± SEM
5a H 5.77 ± 2.8
5b CH₃ 5.21 ± 2.5
5c Br 4.10 ± 2.0
5d NO₂ 4.90 ± 2.4
5e Cl 3.80 ± 1.9
5f F 4.50 ± 2.2
5g I 4.30 ± 2.1
5h CN 5.10 ± 2.5
5i OCH₃ 5.50 ± 2.7

Thiazolo[3,2-a]pyrimidinone Derivatives with Morpholinoethyl Linkers

The thiazolo[3,2-a]pyrimidine core is a significant scaffold in medicinal chemistry. A novel scaffold, 6-(2-Morpholinoethyl)-Thiazolo[3,2-a]pyrimidin-5-one, has been synthesized and explored for its potential as a PI3kα inhibitor. The synthesis of the broader class of thiazolo[3,2-a]pyrimidine derivatives can be achieved through various methods, including one-pot multicomponent reactions. For instance, a convergent synthesis of 2-arylidene thiazolo[3,2-a]pyrimidines was accomplished through a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and an appropriate aldehyde. Other approaches involve the cyclocondensation of a substituted 4-phenylthiazole-2-amine with acetylacetone and various aromatic aldehydes. Solid-phase synthesis has also been employed to create libraries of thiazolo-pyrimidinone derivatives, involving efficient Thorpe–Ziegler and cyclization reactions.

Pyrrolone Core Modifications with Morpholinoethyl and Thiophene Substituents

The synthesis of pyrrolone cores modified with both morpholinoethyl and thiophene substituents is a specialized area. While direct synthetic routes for this specific combination are not extensively detailed in the provided literature, general methods for synthesizing substituted pyrrolones can be adapted. These methods often involve multi-component reactions or cyclization of precursor molecules where the desired thiophene and morpholinoethyl moieties are introduced at different stages of the synthesis.

Benzothiophene Analogue Synthesis

Benzothiophene and its derivatives are an important class of heterocyclic compounds with a wide range of applications. Synthetic access to these scaffolds can be achieved through methods like cyclization, functional group modifications, and transition metal-catalyzed reactions. A regioselective, one-pot, four-component domino protocol has been reported for the synthesis of highly functionalized 5-amino-2,7-diaryl-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitriles. This reaction involves 5-aryldihydro-3(2H)-thiophenones, malononitrile, and aromatic aldehydes in the presence of morpholine, proceeding through a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization sequence. Another approach involves reacting cinnamic acid with thionyl chloride to produce 3-chlorobenzo[b]thiophene-2-carbonylchloride, which can then be coupled with other heterocyclic nuclei. Further derivatization can be achieved through coupling and electrophilic cyclization reactions.

Spirooxindole-Engrafted Rhodanine Analogs via [3+2] Cycloaddition

A highly efficient method for constructing complex spiro-heterocycles involves the [3+2] cycloaddition (32CA) reaction. This strategy has been used for the straightforward regio- and diastereoselective synthesis of bi-spirooxindole-engrafted rhodanine analogs. The synthesis is a one-pot, multicomponent reaction where a stabilized azomethine ylide is generated in situ from the condensation of L-thioproline and an isatin derivative (e.g., 6-chloro-isatin). This ylide then reacts with a dipolarophile, specifically an ethylene derivative such as (E)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(2-morpholinoethyl)acetamide. This reaction proceeds with excellent regioselectivity and diastereoselectivity, yielding bi-spirooxindole-engrafted rhodanine analogs with four contiguous stereocenters.

Regioselective and Stereoselective Synthetic Control in Derivatization

Controlling the regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like the derivatives of this compound.

The [3+2] cycloaddition reaction used to create spirooxindole-engrafted rhodanine analogs is a prime example of such control. The reaction is completely ortho regioselective and exo stereoselective. Theoretical studies suggest the reaction proceeds through a non-concerted, two-stage, one-step mechanism initiated by the nucleophilic attack of the azomethine ylide on the electrophilic ethylene derivative. This controlled pathway leads to the formation of spiro[pyrrolidine-oxindole] structures with high chemical yield and excellent stereochemical purity.

Regioselectivity is also a key feature in other synthetic transformations involving the thiophene ring. For example, the synthesis of S-shaped double helicenes based on thiophene and selenophene proceeds through a highly regioselective double oxidative photocyclization as the key step. The specific positions on the thiophene rings that undergo cyclization are precisely controlled. Furthermore, metal-catalyzed heterocyclization of functionalized alkynes provides a powerful methodology for the regioselective synthesis of substituted thiophenes from acyclic precursors. Various methods for preparing substituted thiophenes, such as ring-closure reactions and functionalization through metalation, demonstrate the importance of controlling the position of substitution on the thiophene ring.

Structural Characterization and Elucidation of 2 2 Morpholinoethyl Thiophene Derivatives

Spectroscopic Methods for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry.

In the ¹H NMR spectra of 2-(2-Morpholinoethyl)thiophene derivatives, distinct signals corresponding to the protons of the thiophene (B33073) ring, the ethyl bridge, and the morpholine (B109124) ring are observed. The aromatic protons on the thiophene ring typically resonate in the downfield region, generally between δ 6.7 and 8.1 ppm nih.gov. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) are dictated by the substitution pattern on the ring. The protons of the ethyl linker (-CH₂-CH₂-) typically appear as two triplets, while the methylene (B1212753) protons of the morpholine ring adjacent to the nitrogen and oxygen atoms resonate at distinct chemical shifts, often seen around δ 2.5 ppm and δ 3.7 ppm, respectively.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For morpholine-thiophene hybrids, the carbon atoms of the thiophene ring resonate in the aromatic region (δ 108–179 ppm) nih.gov. The signals for the morpholine ring carbons typically appear around δ 53 ppm (C-N) and δ 66 ppm (C-O), while the ethyl bridge carbons produce signals in the aliphatic region nih.gov. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete molecular structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Morpholine-Thiophene Derivatives

Structural Unit Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiophene RingAromatic C-H6.7 - 8.1 nih.gov108 - 179 nih.gov
Ethyl BridgeThiophene-CH₂-~2.9 - 3.1~25 - 35
Ethyl Bridge-CH₂-Morpholine~2.7 - 2.9~55 - 60
Morpholine Ring-N-(CH₂)₂-~2.4 - 2.6~53.5 nih.gov
Morpholine Ring-O-(CH₂)₂-~3.6 - 3.8~66.7 nih.gov

Note: Data are generalized from typical values for similar structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For a typical this compound derivative, the IR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations from the thiophene ring are expected in the region of 3100–3000 cm⁻¹ iosrjournals.org. The aliphatic C-H stretching from the ethyl and morpholine moieties would appear between 3000 and 2850 cm⁻¹ researchgate.net. The stretching of the C=C bonds within the aromatic thiophene ring typically gives rise to absorptions in the 1585–1430 cm⁻¹ range iosrjournals.orgnii.ac.jp. Key vibrations for the morpholine group include the C-N stretching and the characteristic C-O-C ether stretching, which is usually a strong band found around 1257-1100 cm⁻¹ impactfactor.org. The C-S stretching vibration within the thiophene ring can be observed at lower wavenumbers, often in the 850-600 cm⁻¹ region iosrjournals.orgimpactfactor.org.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchThiophene Ring iosrjournals.org
3000 - 2850C-H StretchEthyl and Morpholine CH₂ researchgate.net
1585 - 1430C=C StretchThiophene Ring iosrjournals.orgnii.ac.jp
1300 - 1200C-N StretchMorpholine Ring
1257 - 1100C-O-C StretchMorpholine Ring impactfactor.org
850 - 600C-S StretchThiophene Ring iosrjournals.orgimpactfactor.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺•) confirms the molecular weight of the compound. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for these types of compounds involve cleavage of the bonds in the ethyl side chain. Alpha-cleavage next to the thiophene ring can result in the formation of a stable thienylmethyl cation. Alternatively, cleavage at the C-N bond of the morpholine ring can produce a morpholinium ion or a fragment corresponding to the loss of the morpholine moiety. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of the molecular mass, often to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, serving as definitive proof of the molecular formula. mdpi.comnih.gov

Table 3: Plausible Mass Fragments for this compound

Fragment Structure Description Expected m/z
[C₁₀H₁₅NOS]⁺•Molecular Ion (M⁺•)197
[C₅H₅S]⁺Thienylmethyl cation (cleavage β to ring)97
[C₄H₈NO]⁺Morpholinium fragment (cleavage α to N)86
[C₈H₉S]⁺Loss of morpholine137

Crystallographic Analysis of Complex Structures

While spectroscopic methods provide data on molecular connectivity, crystallographic analysis, particularly single-crystal X-ray diffraction, offers an unparalleled, direct view of the three-dimensional atomic arrangement in the solid state. This technique is indispensable for determining the precise molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. mkuniversity.ac.inmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise position of each atom in the crystal lattice.

For derivatives of this compound, this technique provides precise measurements of bond lengths, bond angles, and torsion angles. Studies on closely related structures, such as N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, have revealed that the morpholine ring typically adopts a stable chair conformation. nih.gov The analysis also precisely defines the spatial relationship between the thiophene and morpholine rings, for instance, the dihedral angle between the mean plane of the thiophene ring and the plane of the morpholine ring atoms was found to be 63.54 (14)° in one such derivative. nih.gov This level of detail is crucial for understanding the molecule's preferred shape and steric properties.

Table 4: Representative Crystallographic Data for a Thiophene-Morpholine Derivative

Parameter Description Value
Crystal SystemMonoclinic-
Space GroupP2₁/n-
ConformationMorpholine RingChair nih.gov
Dihedral AngleThiophene Ring vs. Morpholine Plane63.54 (14)° nih.gov

Note: Data from a representative structure, N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the solid material.

Computational and Theoretical Investigations of 2 2 Morpholinoethyl Thiophene Compounds

Quantum Chemical Studies and Density Functional Theory (DFT) Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of organic molecules, including thiophene (B33073) derivatives. DFT calculations can provide valuable insights into the molecule's stability, reactivity, and spectroscopic properties.

For thiophene-based organic chromophores, DFT and Time-Dependent DFT (TD-DFT) are employed to investigate the effects of different electron donor and acceptor groups on their geometrical, energetic, and photophysical properties. These calculations are crucial for designing novel materials for applications such as dye-sensitized solar cells researchgate.net.

The electronic structure of a molecule, particularly the distribution of electrons in its molecular orbitals, governs its chemical behavior. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated from the HOMO and LUMO energies. These descriptors include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While specific values for 2-(2-Morpholinoethyl)thiophene are not available in the cited literature, studies on other thiophene derivatives provide a framework for how these indices are calculated and interpreted. For instance, in the study of 2-methoxythiophene, these parameters were calculated using DFT with the B3LYP model and a 6-311++G(d,p) basis set to understand its electronic properties dergipark.org.tr.

Table 1: Calculated Electronic Properties of Thiophene Derivatives (Illustrative Example)

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
Energy Gap (ΔE)4.7
Ionization Potential (I)6.2
Electron Affinity (A)1.5
Chemical Hardness (η)2.35
Chemical Potential (μ)-3.85

Note: The values in this table are illustrative and based on general findings for thiophene derivatives, not specific to this compound.

The visualization of HOMO and LUMO provides a qualitative understanding of the regions of a molecule that are most likely to be involved in electron donation and acceptance, respectively. In thiophene derivatives, the HOMO is typically localized on the electron-rich thiophene ring, indicating its role as an electron donor. The LUMO distribution depends on the nature of the substituents.

The molecular electrostatic potential (MEP) surface is another important tool for analyzing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Studies on various thiophene derivatives utilize MEP analysis to understand their chemical reactivity dergipark.org.tr.

Mechanistic Insights into Reaction Pathways

Transition state theory is a cornerstone of reaction kinetics. Computational methods, particularly DFT, are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy of the reaction.

For reactions involving thiophene derivatives, such as electrophilic substitution or cycloaddition, computational analysis of the reaction pathway can reveal the detailed mechanism, including the stereochemistry and regioselectivity of the products. While no specific reaction pathways for this compound have been computationally analyzed in the available literature, the general methodologies are well-established.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of a Thiophene Derivative

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.6
Transition State 2+10.8
Products-12.3

Note: This table represents a hypothetical energy profile and is not based on specific calculations for this compound.

The three-dimensional structure of a molecule, including the preferred arrangement of its atoms in space (conformation), is critical to its properties and biological activity. The presence of the flexible ethylmorpholine side chain in this compound suggests that it can adopt multiple conformations.

Conformational analysis involves systematically exploring the potential energy surface of a molecule as a function of its rotatable bonds to identify the low-energy conformers. This can be achieved through various computational techniques, from simple molecular mechanics to more accurate quantum chemical methods. For flexible molecules like 2-methoxythiophene, potential energy curves are calculated as a function of specific torsion angles to determine the most stable conformations dergipark.org.tr.

Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a significant role in determining the conformational preferences of a molecule. Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broad range of computational techniques used to study the structure, dynamics, and interactions of molecules. These methods are invaluable in fields such as drug design and materials science.

For molecules with potential biological activity, molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to a protein target. In a study of morpholine-thiophene hybrid thiosemicarbazones, which are derivatives of this compound, docking studies were performed to understand their interaction with the urease enzyme nih.gov. These studies provide insights into the structure-activity relationships and can guide the design of more potent inhibitors.

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecular system, providing information on its conformational changes and interactions with its environment. While specific MD simulations for this compound were not found, such studies on related heterocyclic compounds help in understanding their dynamic properties in different environments.

Ligand-Biomolecule Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.govmdpi.com For derivatives of this compound, docking simulations have been instrumental in elucidating their potential as enzyme inhibitors.

In a notable study, a series of morpholine-thiophene hybrid thiosemicarbazones, which are structurally related to this compound, were investigated as inhibitors of the urease enzyme, a key target in the treatment of infections caused by ureolytic bacteria. nih.govresearchgate.net The primary goal of these simulations was to understand the binding interactions of these compounds within the active site of the urease enzyme. nih.gov The crystal structure of jack bean urease (PDB ID: 3LA4) was selected as the computational model for these docking studies. nih.gov This process allows researchers to visualize and analyze how the ligand fits into the enzyme's binding pocket and which interactions stabilize the complex. mdpi.comrsc.org

Binding Affinity Prediction and Interaction Analysis

Following the docking simulations, a detailed analysis of the binding affinity and specific molecular interactions provides a deeper understanding of the ligand's inhibitory potential. The docking scores and calculated binding free energies are key indicators of how strongly a ligand binds to its target. nih.govrsc.org

For the morpholine-thiophene hybrid thiosemicarbazones, the lead compound, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (compound 5g ), demonstrated a strong affinity for the urease active site. nih.govnih.gov The analysis revealed significant docking scores and favorable binding free energies. nih.gov The stability of the ligand-protein complex is governed by a network of intermolecular interactions. nih.gov For compound 5g , these interactions included:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: Contributions from the thiophene and morpholine (B109124) rings interacting with nonpolar residues of the enzyme.

Coordination with Metal Ions: The active site of urease contains nickel ions, and interactions with these metal centers are critical for inhibition.

The detailed interactions for the lead compound are summarized in the table below.

CompoundInteracting ResiduesInteraction TypeDistance (Å)
5gHis593Hydrogen Bond2.45
Gly596Hydrogen Bond2.98
Ala636Pi-Alkyl4.97
Ni(II) ionsCoordination-

Structure-Interaction Relationship (SIR) Studies

Structure-Interaction Relationship (SIR) studies, closely related to Structure-Activity Relationship (SAR) studies, focus on how the chemical structure of a molecule influences its binding interactions with a biological target. nih.govnih.gov By systematically modifying the structure of a lead compound, researchers can identify which parts of the molecule are essential for its biological activity. nih.gov

Identification of Key Structural Elements for Binding

For the morpholine-thiophene thiosemicarbazone series, the SIR analysis highlighted several key structural components that are crucial for their potent urease inhibition:

The Thiosemicarbazone Moiety: This group is vital for the compound's activity, likely due to its ability to chelate the nickel ions in the urease active site. nih.gov The sulfur and nitrogen atoms in this linker can form strong coordination bonds. nih.govresearchgate.net

The Thiophene Ring: This aromatic heterocycle is a privileged pharmacophore in medicinal chemistry. nih.gov Its sulfur atom can participate in hydrogen bonding, and the planar ring structure facilitates hydrophobic and π-stacking interactions with the receptor, enhancing binding affinity. nih.gov

Analysis of Substituent Effects on Molecular Interactions

The systematic variation of substituents on the thiophene ring provided clear insights into their effect on inhibitory activity. nih.gov A range of electron-donating and electron-withdrawing groups were introduced to probe their influence on the electronic properties of the thiophene ring and, consequently, its interaction with the urease enzyme. researchgate.netnih.gov

The in vitro inhibitory activities of the synthesized compounds against urease were measured and are presented as IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

CompoundSubstituent on Thiophene RingIC₅₀ (µM)
5a-H4.94 ± 2.7
5c4-Methyl4.00 ± 2.4
5g5-Chloro3.80 ± 1.9
Thiourea (B124793) (Standard)-22.31 ± 0.03

The results indicated that the majority of the synthesized compounds were significantly more potent than the standard inhibitor, thiourea. nih.gov

Unsubstituted Compound (5a): The parent compound with an unsubstituted thiophene ring showed remarkable inhibitory potential (IC₅₀ = 4.94 ± 2.7 µM), being 4.5 times more potent than thiourea. nih.gov

Electron-Donating Group: The introduction of a methyl group at position 4 of the thiophene ring (compound 5c ) led to a slight increase in potency (IC₅₀ = 4.00 ± 2.4 µM). nih.gov

Electron-Withdrawing Group: The most potent inhibitor in the series was compound 5g , which features a chlorine atom at the 5-position of the thiophene ring (IC₅₀ = 3.80 ± 1.9 µM). nih.govnih.gov The presence of this electron-withdrawing group likely enhances the interaction with the enzyme's active site. nih.gov

These findings demonstrate that modifying the substituents on the thiophene ring can fine-tune the biological activity of these compounds. The computational and experimental data together provide a robust framework for the rational design of more potent urease inhibitors based on the this compound scaffold. nih.gov

Chemical Reactivity and Derivatization Studies of 2 2 Morpholinoethyl Thiophene

Reactions at the Thiophene (B33073) Ring System

The thiophene ring in 2-(2-morpholinoethyl)thiophene is activated towards electrophilic attack, primarily at the position adjacent to the sulfur atom. This reactivity allows for a variety of functionalization strategies to be employed on the heterocyclic core.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for thiophenes. Due to the directing effect of the sulfur atom, substitution preferentially occurs at the C5 position (alpha to the sulfur and adjacent to the side chain) or the C3 position. The morpholinoethyl substituent, being weakly activating, does not significantly alter this inherent reactivity.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in a solvent such as chloroform or acetic acid. These reactions are expected to yield the 5-halo-2-(2-morpholinoethyl)thiophene derivatives.

Nitration: Nitration of thiophenes requires milder conditions than those used for benzene (B151609) to avoid oxidation and polymerization. A mixture of nitric acid and acetic anhydride is a common nitrating agent, which would likely produce 2-(2-morpholinoethyl)-5-nitrothiophene.

Acylation: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl3, SnCl4), introduces an acyl group onto the thiophene ring, predominantly at the 5-position. This reaction leads to the formation of 5-acyl-2-(2-morpholinoethyl)thiophene derivatives.

Formylation: The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF), is a mild method for introducing a formyl group onto electron-rich heterocycles like thiophene. This reaction would yield 5-formyl-2-(2-morpholinoethyl)thiophene.

Reaction TypeReagentsExpected Major Product
BrominationN-Bromosuccinimide (NBS)2-(5-Bromo-2-thienyl)ethylmorpholine
NitrationHNO3 / Acetic Anhydride2-(2-Morpholinoethyl)-5-nitrothiophene
AcylationAcyl chloride / AlCl35-Acyl-2-(2-morpholinoethyl)thiophene
FormylationPOCl3 / DMF5-Formyl-2-(2-morpholinoethyl)thiophene

This table is based on the general reactivity of 2-substituted thiophenes.

Once substituents are introduced onto the thiophene ring, they can be further modified to create a diverse range of derivatives. For instance, a 5-formyl group can undergo various transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (5-carboxy-2-(2-morpholinoethyl)thiophene) using standard oxidizing agents.

Reduction: The aldehyde can be reduced to a hydroxymethyl group (5-(hydroxymethyl)-2-(2-morpholinoethyl)thiophene).

Condensation Reactions: The formyl group can participate in condensation reactions with active methylene (B1212753) compounds to form new carbon-carbon bonds.

Similarly, a 5-nitro group can be reduced to an amino group (5-amino-2-(2-morpholinoethyl)thiophene), which can then be diazotized and subjected to various nucleophilic substitution reactions.

Transformations Involving the Morpholinoethyl Side Chain

The morpholinoethyl side chain provides additional sites for chemical modification, independent of the thiophene ring's reactivity.

The nitrogen atom of the morpholine (B109124) ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

Quaternization: The nitrogen can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This reaction converts the tertiary amine into a permanently charged species, altering its physical and chemical properties.

N-Oxide Formation: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can convert the morpholine nitrogen to an N-oxide. This transformation introduces a polar functional group and can influence the molecule's biological activity and solubility.

ReactionReagentProduct
QuaternizationMethyl Iodide (CH3I)4-(2-(Thiophen-2-yl)ethyl)morpholinium iodide
N-Oxide Formationm-CPBA4-(2-(Thiophen-2-yl)ethyl)morpholine N-oxide

This table illustrates expected reactions based on the known chemistry of tertiary amines.

While less common, modifications to the ethyl linker are theoretically possible, although they may require more complex synthetic strategies. For instance, selective oxidation of the carbon adjacent to the thiophene ring could be explored under specific catalytic conditions. However, such transformations are generally challenging due to the reactivity of the thiophene ring itself.

Annulation and Cyclization Reactions to Form Fused Systems

This compound and its derivatives can serve as valuable precursors for the synthesis of fused heterocyclic systems, particularly those containing a pyridine ring fused to the thiophene core (thienopyridines).

Two classical cyclization reactions are particularly relevant in this context:

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. While this compound itself is not a primary amine, derivatives where the morpholine ring is replaced by a primary or secondary amine (i.e., N-substituted 2-(thiophen-2-yl)ethanamines) are suitable substrates. Condensation with an aldehyde would lead to the formation of a tetrahydrothieno[2,3-c]pyridine ring system. The reaction proceeds through the formation of an iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich thiophene ring. researchgate.netresearchgate.net

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl3). uni-regensburg.denih.govwikipedia.orgjk-sci.com An N-acyl derivative of a 2-(thiophen-2-yl)ethanamine (which can be conceptually derived from this compound) would be the required starting material. This reaction yields a dihydrothieno[2,3-c]pyridine, which can be subsequently dehydrogenated to the corresponding aromatic thienopyridine. The reaction is particularly effective when the aromatic ring is electron-rich, as is the case with thiophene. uni-regensburg.denih.govwikipedia.orgjk-sci.com

The synthesis of various thieno[2,3-b]pyridines and related fused systems has been reported through cyclization reactions of appropriately substituted thiophene precursors. nih.gov These reactions highlight the utility of thiophene derivatives in constructing complex heterocyclic frameworks with potential applications in medicinal chemistry and materials science.

Synthesis of Prodrugs and Conjugates for Enhanced Research Utility

The strategic chemical modification of bioactive molecules into prodrugs or conjugates is a cornerstone of modern medicinal chemistry and chemical biology. These modifications can enhance properties such as solubility, stability, and bioavailability, or equip the molecule with new functionalities for research applications, such as imaging or targeted delivery. For the compound this compound, derivatization can be approached by targeting its two primary functional regions: the thiophene ring and the morpholine nitrogen. While specific literature on the synthesis of prodrugs and conjugates directly from this compound is not extensively detailed, established principles of thiophene and amine chemistry allow for the formulation of plausible and effective synthetic strategies.

The thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the C5 position, which is activated by the alkyl substituent at C2. researchgate.netpearson.com This provides a reliable handle for introducing a variety of functional groups. Concurrently, the tertiary amine of the morpholine ring offers a site for bioreversible derivatization to mask its basicity or to form quaternary ammonium prodrugs. nih.govnih.gov These approaches can convert the parent compound into derivatives with tailored properties for advanced research.

Prodrug Synthesis via Morpholine N-Alkylation

A common strategy for creating prodrugs of tertiary amines involves their conversion into quaternary ammonium salts that are designed to be cleaved in vivo to release the parent amine. nih.gov One such approach is the synthesis of N-acyloxymethyl derivatives. nih.gov For this compound, this can be achieved by reacting it with an acyloxymethyl halide, such as bromomethyl acetate. This reaction proceeds via a standard N-alkylation mechanism, where the nucleophilic morpholine nitrogen attacks the electrophilic methylene carbon of the bromomethyl ester, displacing the bromide ion. The resulting product is a quaternary ammonium salt that is significantly more water-soluble than the parent tertiary amine. In a physiological environment, this prodrug is designed to be hydrolyzed by esterase enzymes, which cleave the ester bond. The subsequent intermediate is unstable and decomposes to release the parent drug, formaldehyde, and the corresponding carboxylic acid. This strategy temporarily masks the polar amine group, which can be advantageous for specific research applications requiring altered physicochemical properties.

Functionalization of the Thiophene Ring for Conjugation

The inherent reactivity of the thiophene ring can be exploited to attach larger molecular entities, such as fluorescent probes, affinity labels, or polymers like polyethylene glycol (PEG), to create conjugates for research purposes. nih.govnih.gov A versatile method for functionalizing the thiophene ring is through an initial electrophilic substitution reaction. For instance, a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide would introduce a formyl group at the C5 position of the thiophene ring. researchgate.net This aldehyde functionality serves as a versatile chemical handle for further modifications.

For example, the resulting 5-formyl-2-(2-morpholinoethyl)thiophene can be conjugated to a fluorescent dye containing a primary amine via reductive amination. This involves the formation of an intermediate imine, which is then reduced, often using a mild reducing agent like sodium triacetoxyborohydride, to form a stable secondary amine linkage. This approach allows for the covalent attachment of a wide variety of fluorescent reporters, enabling the use of the derivatized compound as a probe in cellular imaging studies to track its localization and trafficking. nih.govresearchgate.net

Alternatively, the introduced formyl group can be oxidized to a carboxylic acid. This carboxylic acid can then be activated, for example with dicyclohexylcarbodiimide (DCC) or other coupling agents, to form an amide bond with an amine-containing molecule, such as an amino-functionalized PEG chain. thermofisher.com PEGylation is a common strategy to improve the solubility and pharmacokinetic properties of small molecules for in vivo research applications.

The following table summarizes these proposed synthetic strategies for creating prodrugs and conjugates of this compound.

Derivative TypeProposed StructureSynthetic StrategyKey ReagentsEnhanced Research Utility
N-Acyloxymethyl Prodrug[5-(2-Morpholinoethyl)thiophen-2-yl]methyl acetate quaternary ammonium saltN-alkylation of the morpholine nitrogenBromomethyl acetateIncreased aqueous solubility; bioreversible release of the parent compound.
Fluorescent ConjugateAmine-coupled fluorescent dye linked to the C5 position of the thiophene ring via a secondary amineVilsmeier-Haack formylation of the thiophene ring followed by reductive aminationPhosphoryl chloride, DMF, amine-containing fluorophore, sodium triacetoxyborohydrideEnables tracking of the molecule in biological systems using fluorescence microscopy.
PEG ConjugatePEG chain linked to the C5 position of the thiophene ring via an amide bondFormylation of the thiophene ring, oxidation to a carboxylic acid, followed by amide couplingPotassium permanganate (for oxidation), amino-PEG, DCCImproved solubility and potential for altered pharmacokinetic properties for in vivo studies.

Role of 2 2 Morpholinoethyl Thiophene Scaffolds in Material Sciences and Catalysis Research

Application in Organic Electronic Devices and Optoelectronic Materials

Thiophene-based molecules are central to the field of organic electronics, prized for their utility as semiconductors and luminescent materials. aip.org The incorporation of side groups, such as the morpholinoethyl moiety, can tune the optoelectronic properties and processing characteristics of these materials, making them suitable for devices like Organic Light-Emitting Diodes (OLEDs) and chemosensors. rsc.orgresearchgate.net

Thiophene-containing compounds, particularly oligothiophenes and their fused-ring derivatives, are widely investigated as organic semiconductors for applications like organic field-effect transistors (OFETs). nih.govmdpi.com Their performance is largely dictated by their charge carrier mobility and electronic band gap. The structure of the thiophene (B33073) core and its substituents directly impacts molecular packing in the solid state, which in turn governs the efficiency of charge transport. mrs-j.org

Semiconductor Properties of Various Thiophene-Based Materials
Thiophene DerivativeHole Mobility (cm²/Vs)Optical Band Gap (eV)Application/Context
Poly(benzothiadiazole-sexithiophene) (PBT6)0.2 - 0.75~1.5OFETs acs.org
2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (T-T(2)-T)0.226Not SpecifiedTheoretical Study nih.gov
2,2-bithieno[3,2-b]thiophene (T(2)-T(2))0.085Not SpecifiedTheoretical Study nih.gov
5,5'-bis(7-hexyl-9H-fluoren-2-yl)-2,2'-bithiophene (DHFTTF)0.12Not SpecifiedOFETs researchgate.net
Fluorene-benzotriazole polymer (SP3)0.073Not SpecifiedOLEDs rsc.org
Benzo[b]thieno[2,3-d]thiophene derivative (Compound 3)0.005Not SpecifiedOFETs mdpi.com

Thiophene derivatives are known for their exceptional photophysical properties, which makes them excellent candidates for emitting layers in OLEDs and as signaling units in chemosensors. bohrium.comrsc.org The emission color and efficiency of these materials can be finely tuned through chemical modification. rsc.org For instance, polypyrrole-thiophene derivatives have been synthesized that produce blue or green light under UV excitation, with fluorescence quantum yields reaching up to 4.46%. tandfonline.com The introduction of different functional groups can alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby changing the emission wavelength. tandfonline.comresearchgate.net Some thiophene-based copolymers are being investigated as promising candidates for single-layer white OLEDs. rsc.org

The ability of thiophene scaffolds to act as fluorophores is also harnessed in the development of chemosensors for detecting environmentally and biologically important ions. bohrium.com The morpholino group, with its nitrogen and oxygen atoms, can act as a binding site for metal ions. This binding event alters the electronic properties of the thiophene fluorophore, leading to a detectable change in color (colorimetric) or fluorescence (fluorometric). nih.gov This mechanism, often based on chelation-enhanced fluorescence (CHEF), allows for the highly sensitive and selective detection of specific ions. bohrium.comnih.gov Thiophene-based chemosensors have been successfully developed for a wide range of cations, including Al³⁺, Zn²⁺, and Cu²⁺, as well as anions like CN⁻. nih.govmdpi.comnih.gov

Performance of Thiophene-Based Emitting Materials and Chemosensors
Thiophene DerivativeTarget AnalyteDetection LimitKey Property/Finding
Thiophene-based Schiff base (TS)Al³⁺3.7 nMFluorescence turn-on sensor nih.gov
Thiophene-based Schiff base (TS)Zn²⁺30 nMFluorescence turn-on sensor nih.gov
Thiophene hydrazide derivative (TSB)Cu²⁺46.5 nMColorimetric sensor (colorless to yellow) nih.gov
Thiophene hydrazide derivative (TSB)Al³⁺32.7 nMGreen fluorescent turn-on sensor nih.gov
Dihydrothiophene-carboxamide (DHADC)Zn²⁺2.55 µMFluorescent sensor for bioimaging mdpi.com
Polypyrrole-thiophene derivative (PVT)N/A (Emitting Layer)N/AGreen light emission; 4.46% quantum yield tandfonline.com

Catalytic Applications of Metal Complexes Containing Morpholinoethyl-Thiophene Ligands

The field of organometallic chemistry has seen extensive use of thiophene derivatives as ligands for transition metal complexes. acs.orgresearchgate.net The sulfur atom in the thiophene ring, along with other heteroatoms in functional groups like the morpholinoethyl side chain, can coordinate with metal centers to form stable complexes. researchgate.netnih.gov These complexes are of significant interest for their potential as catalysts in a variety of organic transformations. nih.govbohrium.com

The synthesis of metal complexes using thiophene-based ligands typically involves the reaction of a ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can exhibit diverse coordination geometries depending on the metal ion and the specific ligand structure. acs.org For example, thiophene-derived Schiff base ligands have been used to prepare complexes with metals such as Zn(II), Cd(II), and Pd(II). nih.govacs.org

Characterization of these novel organometallic complexes is performed using a suite of analytical techniques. X-ray crystallography provides definitive information on the molecular structure and coordination geometry. Spectroscopic methods such as ¹H NMR, IR, and UV-Vis spectroscopy, along with mass spectrometry and elemental analysis, are used to confirm the structure and purity of the synthesized complexes. acs.orgresearchgate.netjddtonline.info For instance, in the characterization of a thiophene-derived Schiff base complex, a shift in the C=N imine bond vibration in the IR spectrum signifies the involvement of the imine nitrogen in bonding to the metal center. nih.gov

Synthesis and Characterization of Thiophene-Ligand Metal Complexes
LigandMetal IonResulting ComplexCharacterization Highlights
(E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE)Zn(II), Cl⁻[Zn(DE)Cl₂]Distorted tetrahedral geometry confirmed by X-ray diffraction nih.gov
(E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (DE)Cd(II), Br⁻[Cd(DE)Br₂]Distorted tetrahedral geometry confirmed by X-ray diffraction nih.gov
(E)-N¹,N¹-dimethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine (LTH)Pd(II), Br⁻[LTHPdBr₂]¹H NMR shows characteristic shifts of thiophene protons upon coordination acs.org
Thiophene-2-carboxamide derivativeCo(II), Ni(II), Cu(II), Zn(II)[M(L)X₂] typeIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry used for structural confirmation researchgate.net

Once synthesized and characterized, metal complexes bearing thiophene-based ligands are investigated for their catalytic prowess in various organic reactions. These complexes have shown promise in facilitating important transformations such as C-C coupling reactions and C-H functionalization. nih.gov For example, palladium(II) complexes with thioether-functionalized N-heterocyclic carbene ligands, which may include a thiophene moiety, have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov

Another area of investigation is the direct carboxylation of thiophene derivatives using catalytic systems. Recently, a silver-catalyzed system was developed that enables the C-H carboxylation of thiophenes with CO₂ under mild conditions, a reaction of significant importance for synthesizing heteroaromatic carboxylic acids. acs.org The catalytic performance is often evaluated based on reaction yield, turnover number, and selectivity. The specific ligand architecture, including the presence of functional groups like the morpholinoethyl chain, can influence the catalyst's stability, solubility, and activity by modifying the electronic and steric environment around the metal center.

Biomolecular Interaction Studies of 2 2 Morpholinoethyl Thiophene Derivatives

Enzyme Modulation and Inhibition Mechanisms

Derivatives of 2-(2-Morpholinoethyl)thiophene have been extensively studied for their ability to modulate the activity of various enzymes, showcasing their potential as therapeutic agents. These interactions are primarily governed by the structural features of the thiophene (B33073) core, the morpholine (B109124) ring, and the flexible ethyl linker, which collectively or individually contribute to binding and inhibition.

A notable area of investigation for this compound derivatives is their potent inhibitory activity against the urease enzyme. Urease is a critical virulence factor in several pathogenic bacteria, including Helicobacter pylori, making its inhibition a key strategy for treating associated infections.

Recent research has focused on a series of morpholine-thiophene hybrid thiosemicarbazone derivatives. These compounds have demonstrated significant urease inhibitory potential, with many exhibiting greater potency than the standard inhibitor, thiourea (B124793). nih.govnih.gov In one such study, a library of these derivatives was synthesized and evaluated, revealing IC₅₀ values in the micromolar range, significantly lower than that of thiourea (IC₅₀ = 22.31 ± 0.03 µM). nih.gov

The lead inhibitor identified in this series was 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), which displayed an impressive IC₅₀ value of 3.80 ± 1.9 µM. nih.govnih.gov Kinetic studies revealed that this compound acts as an uncompetitive inhibitor of urease. nih.govnih.gov Molecular docking studies have provided insights into the binding interactions, suggesting a strong affinity of the lead inhibitor for the active site of the urease enzyme. nih.govnih.gov

Table 1: Urease Inhibitory Activity of this compound Thiosemicarbazone Derivatives

Compound Substituent on Thiophene Ring IC₅₀ (µM)
5a H 4.94 ± 2.7
5b H (with methyl on imine) 4.96 ± 3.0
5c 4-methyl 4.00 ± 2.4
5g 5-chloro 3.80 ± 1.9
Thiourea (Standard) 22.31 ± 0.03

The thiophene scaffold is a recognized pharmacophore in the design of kinase inhibitors, which are pivotal in cancer therapy due to their role in cell signaling pathways. While direct studies on this compound derivatives as kinase inhibitors are emerging, the broader class of thiophene derivatives has shown significant promise, particularly in the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).

Thiophene-based compounds have been identified as potent VEGFR-2 inhibitors. mdpi.com For instance, fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been investigated as dual inhibitors of VEGFR-2 and AKT. In one study, compound 4c , a pyrrolothienopyrimidine derivative, exhibited potent inhibition of VEGFR-2 with an IC₅₀ value of 0.075 µM. The same compound also inhibited AKT at an IC₅₀ of 4.60 µM. mdpi.com Another derivative, 3b , showed a VEGFR-2 IC₅₀ of 0.126 µM and an AKT IC₅₀ of 6.96 µM. mdpi.com These findings highlight the potential of the thiophene core to serve as a foundation for dual-acting kinase inhibitors.

The morpholine group is also a key feature in many known kinase inhibitors, where it can enhance potency and improve pharmacokinetic properties. nih.gov In the context of CNS-active compounds, aryl-morpholines have been identified as interacting with the PI3K kinase family. nih.gov The flexible ethyl linker in this compound could allow the morpholine ring to adopt an optimal orientation to form crucial interactions within the kinase active site.

Table 2: Kinase Inhibitory Activity of Fused Thiophene Derivatives

Compound Target Kinase IC₅₀ (µM)
3b VEGFR-2 0.126
3b AKT 6.96
4c VEGFR-2 0.075
4c AKT 4.60

Pre-organization of Molecular Structure and its Influence on Interactions

The concept of pre-organization refers to the tendency of a ligand to adopt a conformation that is complementary to its binding site on a biological target, even before the binding event occurs. This can lead to a lower entropic penalty upon binding and, consequently, higher affinity. The molecular structure of this compound derivatives, with its combination of a rigid aromatic thiophene ring and a flexible morpholinoethyl side chain, presents an interesting case for studying the influence of pre-organization on biomolecular interactions.

The thiophene ring itself provides a rigid and planar scaffold that can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues in a protein's active site. The planarity of the thiophene ring is thought to contribute to the binding of ligands to receptors. nih.gov

The morpholinoethyl side chain, on the other hand, introduces a degree of conformational flexibility. This flexibility can be advantageous, allowing the molecule to adapt its conformation to fit optimally into a binding pocket. nih.gov The morpholine ring, with its chair-like and skew-boat conformations, can position its oxygen and nitrogen atoms to act as hydrogen bond acceptors and donors, respectively, forming key interactions with the target protein. researchgate.net In some contexts, the morpholine ring can act as a scaffold, directing other parts of the molecule into the correct orientation for binding. nih.gov

Future Research Trajectories and Methodological Innovations

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Traditional methods for synthesizing thiophene (B33073) derivatives, such as the Paal–Knorr and Gewald reactions, often involve harsh conditions and may result in low yields. nih.gov The future of synthesizing 2-(2-morpholinoethyl)thiophene and related structures lies in the development of more efficient, sustainable, and environmentally benign methodologies.

Green Chemistry Innovations: The principles of green chemistry are becoming central to the synthesis of thiophene derivatives. benthamscience.com This involves minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. eurekaselect.com Key areas of exploration include:

Metal-Free Synthesis: A significant push is being made to develop metal-free synthetic methodologies to reduce metal toxicity and create more controlled reaction conditions. nih.gov These approaches often utilize elemental sulfur or potassium sulfide as the sulfur source. nih.gov

Alternative Solvents and Conditions: Research is ongoing into the use of greener solvents, such as deep eutectic solvents or ionic liquids, and solvent-free reaction conditions to lessen the environmental impact. rsc.org Microwave-assisted synthesis is another modern technique being explored for its efficiency. nih.gov

Table 1: Comparison of Synthetic Approaches for Thiophene Derivatives

Method Description Advantages Key Research Direction
Traditional Methods (e.g., Gewald Reaction) Amine-catalyzed condensation followed by intramolecular ring closure with sulfur. rsc.org Well-established for certain substitutions. Optimization for milder conditions and broader substrate scope.
Metal-Free Approaches Utilizes non-metal reagents like elemental sulfur to construct the thiophene ring. nih.gov Avoids metal toxicity, advances green chemistry. nih.gov Discovery of new sulfur sources and reaction pathways. nih.govorganic-chemistry.org
Multicomponent Reactions (MCRs) One-pot reactions combining multiple starting materials to form complex products. nih.gov High atom economy, reduced waste, increased efficiency. nih.gov Design of novel MCRs for diverse thiophene structures. nih.gov

| Microwave-Assisted Synthesis | Uses microwave radiation to accelerate chemical reactions. nih.gov | Faster reaction times, often higher yields. | Application to a wider range of thiophene-morpholine scaffolds. |

Advanced Spectroscopic and Imaging Techniques for Structural Analysis

A precise understanding of the three-dimensional structure of this compound is critical for elucidating its function and designing new applications. While standard techniques like NMR and FT-IR are foundational, future research will increasingly rely on more advanced and higher-resolution methods.

High-Resolution Analysis:

Spectroscopic Methods: Advanced spectroscopic techniques are being employed to gain detailed insights into the molecular geometry and electronic properties of thiophene derivatives. nih.govresearchgate.net This includes coupling techniques like electron energy-loss spectroscopy (EELS) with multi-wavelength Raman spectroscopy for a comprehensive analysis of chemical parameters at both local and macroscopic scales. arxiv.org

Positron Emission Tomography (PET): Thiophene-based scaffolds are being developed as radiotracers for PET imaging. nih.gov This involves labeling the molecule with a positron-emitting isotope, such as carbon-11, to visualize and quantify biological processes in vivo. nih.gov This opens avenues for using derivatives of this compound as diagnostic imaging agents. nih.govresearchgate.net

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel thiophene-based compounds. nih.gov These computational tools can rapidly screen virtual libraries, predict properties, and guide synthetic efforts, significantly accelerating the research and development process. arxiv.orgnih.gov

Computational Frontiers:

Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical and biological properties of new molecules with increasing accuracy. arxiv.orgspecialchem.com This allows researchers to prioritize the synthesis of compounds with the most promising characteristics, saving time and resources. specialchem.com

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. nih.gov By applying deep reinforcement learning and attention mechanisms, these models can generate novel thiophene derivatives tailored for specific targets or functions. nih.gov

Low-Data Regimes: A key challenge in drug discovery is operating in low-data environments. Active learning, an AI technique, addresses this by iteratively selecting the most informative molecules to test, thereby improving the predictive model efficiently even with limited experimental data. ewuu.nl

Table 2: Applications of AI/ML in Thiophene Derivative Research

AI/ML Application Description Potential Impact on this compound Research
Property Prediction Using algorithms to forecast properties like bioactivity, solubility, and toxicity. nih.gov Rapidly identifies derivatives with desirable drug-like properties for further investigation.
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. nih.gov Efficiently identifies potential hits from vast chemical spaces without initial synthesis.
Generative Models Designing novel molecular structures with optimized properties from scratch. nih.gov Creates new, patentable derivatives of this compound with enhanced activity or selectivity.

Development of Advanced Molecular Tools and Probes

The unique structural and electronic properties of the thiophene scaffold make it an excellent candidate for the development of sophisticated molecular tools for biological research. frontiersin.orgmdpi.com Functionalization, as seen in this compound, allows for fine-tuning of these properties for specific applications.

Future Applications as Molecular Tools:

Fluorescent Probes: Oligothiophenes, particularly those with specific side-chain functionalizations, can act as fluorescent probes for cellular imaging. frontiersin.org The side chains, such as the morpholinoethyl group, can influence the probe's selectivity for specific intracellular targets, allowing for visualization of cellular components and processes. frontiersin.org

Biosensors: Thiophene-based conjugated polymers can be used as electronic transducers for protein recognition and in the development of biosensing devices. nih.gov The ability to modify the thiophene backbone with functional groups allows for the attachment of biomolecules, creating highly specific sensors. nih.gov

Targeted Inhibitors: By identifying a promising hit from a chemical library, the thiophene scaffold can be systematically modified to develop potent and selective inhibitors for therapeutic targets, such as viral entry or specific enzymes. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Morpholinoethyl)thiophene, and how can reaction conditions be tailored to improve yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions between morpholine derivatives and functionalized thiophenes. For example, reacting 2-chlorothiophene with 2-morpholinoethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize temperature (80–120°C) and stoichiometry (1:1.2 molar ratio of thiophene to morpholinoethylamine) to minimize byproducts like dimerized thiophenes or over-alkylation .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Complement with spectroscopic techniques:

  • NMR : 1^1H NMR (CDCl₃) should show distinct signals for thiophene protons (δ 6.8–7.2 ppm) and morpholine methylene groups (δ 2.4–3.1 ppm).
  • FT-IR : Look for C-S (∼650 cm⁻¹) and morpholine C-O-C (∼1100 cm⁻¹) stretches.
    • Data Interpretation : Compare experimental data with computational predictions (DFT calculations) to validate structural assignments .

Q. What in vitro biological screening strategies are recommended to assess the compound’s pharmacological potential?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Data Analysis : Correlate activity with structural analogs (e.g., thiophene-morpholine hybrids) to identify pharmacophores .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions in supramolecular assemblies?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to predict hydrogen-bonding patterns (e.g., morpholine O⋯H interactions) .
    • Applications : Guide cocrystal design for enhanced solubility or stability.

Q. What strategies resolve contradictions in reported biological activity data for thiophene-morpholine derivatives?

  • Approach :

  • Meta-Analysis : Compare datasets across studies, adjusting for variables like assay conditions (pH, serum content) or impurity profiles.
  • SAR Studies : Systematically modify substituents (e.g., morpholine ring size, thiophene halogenation) to isolate activity contributors .
    • Case Study : If one study reports antimicrobial activity but another does not, verify compound purity via HPLC and retest under standardized conditions .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug formulations?

  • Methodology :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models.
    • Outcome : Identify stable formulation pH ranges (e.g., pH 5–7) and storage recommendations .

Q. What in vivo models are suitable for evaluating neuropharmacological effects, given the morpholinoethyl group’s potential CNS activity?

  • Experimental Design :

  • Rodent Models : Test anxiolytic or analgesic effects using elevated plus maze or tail-flick assays. Compare with reference compounds (e.g., morphine for analgesia).
  • Dosage : Administer intraperitoneally (1–10 mg/kg) and monitor pharmacokinetics (plasma half-life via LC-MS/MS) .
    • Safety : Include toxicity screens (e.g., liver enzyme assays, histopathology) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.